Product packaging for Apadoline(Cat. No.:CAS No. 135003-30-4)

Apadoline

Cat. No.: B1665123
CAS No.: 135003-30-4
M. Wt: 395.6 g/mol
InChI Key: KXMAIWXPZGQNCR-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives on Kappa Opioid Receptor Agonist Development

The discovery and characterization of the kappa opioid receptor marked a pivotal moment in opioid pharmacology. The KOR is primarily activated by endogenous dynorphins, a class of opioid peptides wikidoc.orgwikipedia.org. Early research identified exogenous compounds that selectively bound to and activated the KOR.

One of the foundational synthetic KOR agonists is Ketocyclazocine (PubChem CID: 3054741), after which the receptor type is named wikipedia.orgwikipedia.orgnih.gov. Ketocyclazocine was instrumental in early opioid receptor research and demonstrated analgesic effects in animals, although it was also associated with sedation and ataxia wikipedia.orgwikipedia.org. Another significant early compound is U-69,593 (PubChem CID: 105104), recognized as a potent and selective κ1-opioid receptor agonist nih.govwikipedia.orgabcam.comuni.lu. Studies with U-69,593 in animal models revealed antinociceptive, anti-inflammatory, and diuretic effects, with minimal impact on gastrointestinal motility wikipedia.org. The ongoing development of KOR agonists has aimed to refine their pharmacological profiles, seeking compounds that maintain potent analgesic effects while minimizing the central nervous system-mediated side effects that have historically limited their widespread clinical application nih.govchembase.cnwikipedia.orgnih.govhandwiki.orgresearchgate.net.

Detailed Research Findings on Apadoline

This compound has been investigated for its pharmacological properties, particularly its effects on nociception. In research settings, this compound has demonstrated antinociceptive effects in animal models.

Study ParameterEffect/OutcomeDose/RouteAnimal ModelReference
NociceptionDecrease0.08 mg/kg, s.c.Mice and Rat (writhing models) nih.gov
ECG and ECoGAffected1–4.5 mg/kg, i.v.Baboons nih.gov

This compound has progressed to Phase II clinical testing, specifically for its potential application in managing cancer pain researchgate.net. This indicates continued interest in its therapeutic potential as a KOR agonist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29N3OS B1665123 Apadoline CAS No. 135003-30-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135003-30-4

Molecular Formula

C23H29N3OS

Molecular Weight

395.6 g/mol

IUPAC Name

N-propyl-10-[(2R)-1-pyrrolidin-1-ylpropan-2-yl]phenothiazine-2-carboxamide

InChI

InChI=1S/C23H29N3OS/c1-3-12-24-23(27)18-10-11-22-20(15-18)26(17(2)16-25-13-6-7-14-25)19-8-4-5-9-21(19)28-22/h4-5,8-11,15,17H,3,6-7,12-14,16H2,1-2H3,(H,24,27)/t17-/m1/s1

InChI Key

KXMAIWXPZGQNCR-QGZVFWFLSA-N

SMILES

CCCNC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(C)CN4CCCC4

Isomeric SMILES

CCCNC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2[C@H](C)CN4CCCC4

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(C)CN4CCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Apadoline

Origin of Product

United States

Molecular and Cellular Pharmacology of Apadoline

Receptor Target Profile: Kappa Opioid Receptor (KOR) Agonism

Apadoline is characterized as a non-peptidic agonist of the kappa opioid receptor (KOR). nih.govuni.lu KORs are a type of G protein-coupled receptor (GPCR) widely distributed throughout the central nervous system, where they modulate various physiological processes including pain, stress, mood, and reward. marefa.org Activation of KORs by agonists like this compound can induce potent analgesic effects. uni.lu

Characterization of Receptor Binding Selectivity

This compound exhibits selectivity for the kappa opioid receptor. nih.govuni.lu In pharmacology, selectivity refers to the degree to which a drug preferentially acts on a specific receptor site relative to other potential binding sites. This selectivity is largely determined by the physicochemical binding characteristics of the drug to its cellular receptors. While few drugs are absolutely specific for a single receptor subtype, most possess relative selectivity.

Ligand-Receptor Interaction Mechanisms

The interaction between a ligand, such as this compound, and its receptor, the KOR, is a fundamental process in pharmacology. This interaction involves several key steps: ligand recognition, binding affinity, conformational changes, and signal transduction. The drug molecule, or ligand, recognizes and binds to a specific recognition site on the receptor macromolecule. This binding is highly selective, depending on the complementary shapes and electrochemical properties of both the drug and the receptor. A high binding affinity indicates a strong interaction between the drug and the receptor. Upon binding, the ligand can induce conformational changes in the receptor's structure, which are essential for initiating a cellular response and transmitting signals into the cell.

Intracellular Signal Transduction Pathways

Activation of the kappa opioid receptor by agonists like this compound triggers a cascade of intracellular signaling events, characteristic of G protein-coupled receptors. marefa.org

G-Protein Coupling and Downstream Modulations (e.g., Gαi/Gαo, phosphodiesterase activity, cAMP)

KOR activation by agonists is primarily coupled to the inhibitory G proteins, Gαi/Gαo. marefa.org This coupling leads to a subsequent increase in phosphodiesterase (PDE) activity. marefa.org Phosphodiesterases are enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in cellular signaling. marefa.org The hydrolysis of cAMP by PDEs results in a decrease in intracellular cAMP levels, thereby producing an inhibitory effect in neurons. marefa.org The concentration of intracellular cAMP is tightly regulated by both its biosynthesis via adenylyl cyclase and its hydrolysis by phosphodiesterases, mediating signal transduction and termination.

Table 1: G-Protein Coupling and Downstream Modulations via KOR Activation

Pathway ComponentEffect of KOR AgonismReference
G-protein couplingGαi/Gαo activation marefa.org
PhosphodiesteraseIncreased activity marefa.org
cAMP levelsDecreased (hydrolysis) marefa.org

Ion Channel Modulation (e.g., inward-rectifier potassium, N-type calcium)

Beyond G-protein coupling, KOR activation also modulates the activity of specific ion channels. marefa.org KORs are known to couple to inward-rectifier potassium channels, influencing potassium ion flow across the cell membrane. marefa.org Additionally, KORs couple to N-type calcium ion channels, thereby affecting calcium ion influx into the cell. marefa.org The modulation of these ion channels plays a critical role in altering neuronal excitability and communication.

Table 2: Ion Channel Modulation via KOR Activation

Ion Channel TypeEffect of KOR AgonismReference
Inward-rectifier potassium channelsCoupled to modulation marefa.org
N-type calcium ion channelsCoupled to modulation marefa.org

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Agonist-induced stimulation of the KOR, similar to other G protein-coupled receptors, can lead to the activation of mitogen-activated protein kinases (MAPK). marefa.org The MAPK pathway is a critical intracellular signaling cascade involved in regulating various cellular processes, including gene transcription, cell growth, and differentiation. Specific MAPK family members activated downstream of KOR include extracellular signal-regulated kinase (ERK), p38 mitogen-activated protein kinases, and c-Jun N-terminal kinases. marefa.org This activation highlights the diverse and complex signaling landscape influenced by KOR agonism. marefa.org

Table 3: MAPK Pathway Components Activated by KOR Agonism

MAPK Pathway ComponentActivation StatusReference
Extracellular signal-regulated kinase (ERK)Activated marefa.org
p38 mitogen-activated protein kinasesActivated marefa.org
c-Jun N-terminal kinases (JNK)Activated marefa.org

β-Arrestin Recruitment and Functional Selectivity Considerations

G protein-coupled receptors, including the kappa-opioid receptor (KOR) to which this compound binds, are integral to cellular signal transduction. Upon ligand binding, GPCRs can activate both G-protein-dependent and β-arrestin-dependent signaling pathways. frontiersin.orgpromega.com β-arrestins, specifically β-arrestin-1 and β-arrestin-2, are cytosolic adaptor proteins that play a critical role in GPCR regulation by mediating receptor desensitization, internalization, and initiating G-protein-independent signaling cascades. promega.comdiscoverx.comsemanticscholar.orgnih.gov The recruitment of β-arrestin to a GPCR typically occurs following receptor phosphorylation, leading to strong polar interactions with intracellular loops (ICLs) of the receptor. nih.gov

For KOR agonists like this compound, the activation of these distinct signaling pathways can lead to varied pharmacological outcomes. Research indicates that G-protein signaling pathways are primarily associated with the therapeutic benefits of KOR activation, such as anti-nociceptive (pain-relieving) and anti-pruritic (anti-itch) effects. frontiersin.org In contrast, β-arrestin-2-dependent signaling has been implicated in mediating undesirable side effects often associated with KOR agonists, including dysphoria, sedation, and conditioned place aversion (CPA). frontiersin.org

This divergence in signaling outcomes highlights the concept of "functional selectivity" or "biased agonism." The goal of developing biased KOR agonists is to selectively activate the G-protein pathway while minimizing β-arrestin recruitment, thereby aiming for an improved therapeutic index with fewer adverse effects. nih.govfrontiersin.orgnih.govnih.gov Studies utilizing β-arrestin-2 knockout mice have provided evidence that β-arrestin-2 signaling is not essential for KOR agonists to exert their anti-pruritic effects, further supporting the potential for G-protein biased ligands. frontiersin.org Furthermore, a correlation has been observed between β-arrestin-2 recruitment and sedative effects in mice, underscoring the importance of understanding and modulating this pathway in drug development. frontiersin.org β-arrestin recruitment assays are widely employed in drug discovery to profile compounds, differentiate efficacy between agonists, and investigate biased agonism, offering a comprehensive view of GPCR pharmacology. promega.comdiscoverx.comnih.gov

The following table summarizes the differential signaling pathways and their associated effects for KOR agonists:

Signaling PathwayAssociated Therapeutic EffectsAssociated Undesirable Effects
G-protein SignalingAnti-nociception, Anti-pruritusMinimal to None (target for bias)
β-Arrestin-2 Signaling-Dysphoria, Sedation, Conditioned Place Aversion (CPA)

Structure Activity Relationships of Apadoline

Non-Peptidic Nature of Apadoline

This compound is characterized by its non-peptidic structure nih.govchembase.cn. This is a significant feature in the context of opioid receptor pharmacology, as many endogenous opioid ligands are peptides (e.g., dynorphins, enkephalins, β-endorphin) chembase.cn. The development of non-peptidic KOR agonists like this compound offers advantages in terms of metabolic stability, oral bioavailability, and synthetic accessibility compared to their peptidic counterparts. Non-pepeptidic KOR agonists have been a focus in drug development, aiming to provide analgesic effects without the typical side effects associated with mu-opioid receptor (MOR) activation, such as respiratory depression and abuse potential chembase.cnuni.lu.

Essential Pharmacophores for KOR Agonism

While specific detailed pharmacophoric elements for this compound itself are not extensively detailed in the provided literature, insights can be drawn from studies on other non-peptidic KOR agonists, which often share common structural motifs to achieve KOR agonism. The orthosteric binding site for both agonists and antagonists at the KOR is generally consistent, with minor structural variations observed guidetoimmunopharmacology.org.

For instance, studies on nalfurafine (B1239173), another KOR-selective agonist, have identified key structural moieties indispensable for its activity. These include a nitrogen atom substituted by a cyclopropylmethyl group and a 6-amide side chain nucleos.com. The phenol (B47542) ring in nalfurafine is important for strong binding affinities to opioid receptors, although it is not solely responsible for kappa-receptor selectivity nucleos.com. Similarly, for the diphenethylamine (B1265890) derivative HS665, a potent and selective KOR agonist, the hydrogen bond formed by its phenolic 3-hydroxyl group with the His291 residue of the KOR is crucial for both binding affinity and agonist activity handwiki.org. These examples highlight the importance of specific hydrogen bonding donors/acceptors and hydrophobic interactions within the ligand structure for effective KOR engagement.

Molecular Features Influencing Receptor Selectivity and Potency

For compounds like HS665, the KOR selectivity has been experimentally confirmed and linked to specific molecular interactions, such as the crucial hydrogen bond of its phenolic group with His291 in the KOR binding site handwiki.org. Mutational studies, where Val108 in the KOR was substituted with alanine (B10760859) (the corresponding residue in MOR and DOR), demonstrated a loss of this critical hydrogen bond, thereby confirming the role of this interaction in KOR selectivity handwiki.org.

The potency of KOR agonists can vary significantly based on their structural nuances. For instance, U-69,593 is known as a potent and selective κ1-opioid receptor agonist with an EC50 in the range of 80-109 nM abcam.com. The precise arrangement of functional groups and their ability to engage in optimal interactions within the KOR binding pocket are paramount for achieving high potency.

Table 1: Key Pharmacophoric Insights for Non-Peptidic KOR Agonists

Compound ExampleKey Pharmacophoric Feature(s)Receptor Interaction/SignificanceSource
NalfurafineCyclopropylmethyl-substituted nitrogen, 6-amide side chainIndispensable for activity; phenol ring important for binding affinity nucleos.com
HS665Phenolic 3-hydroxyl groupForms crucial hydrogen bond with His291 in KOR, critical for binding affinity and agonism handwiki.org

Table 2: Potency and Selectivity Characteristics of Selected KOR Agonists

Compound NamePubChem CIDReceptor ActivityKey Selectivity/Potency NotesSource
This compound179334KOR AgonistNon-peptidic KOR agonist nih.govchembase.cnwikipedia.orgwikipedia.org
Nalfurafine6445230KOR AgonistPotent and selective KOR OPRK1 agonist nih.govguidetoimmunopharmacology.orgnucleos.comwikidata.orgguidetopharmacology.orguni.lu
HS66571452041KOR AgonistPotent and selective κ-opioid receptor agonist; analgesic effects in animals; not an agonist for mu receptor nucleos.comhandwiki.orgcenmed.comwikipedia.org
U-69,593105104KOR AgonistPotent and selective κ1-opioid receptor agonist (EC50 = 80-109 nM) chembase.cnuni.luabcam.comwikipedia.orgnih.gov

Preclinical Pharmacological Investigations of Apadoline

In Vitro Pharmacological Characterization in Cellular Systems

Despite its identification as a kappa opioid receptor (KOR) agonist, detailed specific in vitro pharmacological characterization data for Apadoline, such as precise binding affinities (Ki values) or functional activities (EC50 values) in isolated cellular systems, are not extensively reported in the available literature. General methodologies for assessing KOR agonist activity in cellular assays typically involve radioligand competitive binding assays and [35S]GTPγS binding assays to determine receptor affinity and functional activation, respectively. mdpi.comresearchgate.netfrontiersin.org

In Vivo Efficacy Studies in Animal Models

This compound has been subjected to various in vivo efficacy studies utilizing diverse animal models to assess its pharmacological profile.

Nociceptive Modulation in Rodent Models (e.g., Writhing Assays)

Investigations into this compound's effects on nociception have been conducted in rodent models. Specifically, this compound has demonstrated a reduction in nociception in writhing models in both mice and rats. mdpi.comnih.gov This effect was observed at a subcutaneous (s.c.) dose of 0.08 mg/kg. mdpi.comnih.gov The writhing assay, often induced by agents like acetic acid, is a common method to evaluate peripheral nociceptive activity in rodents. epdf.pub

Table 1: Nociceptive Modulation by this compound in Rodent Models

Model/AssaySpeciesAdministration RouteDose (mg/kg)Observed Effect on NociceptionCitation
Writhing ModelsMice and RatSubcutaneous (s.c.)0.08Decreased Nociception mdpi.comnih.gov

Central Nervous System Physiological Modulation in Primate Models (e.g., Electrocardiogram and Electrocorticogram Effects)

Studies in primate models have investigated this compound's influence on central nervous system physiological parameters. In baboons, this compound administered intravenously (i.v.) at doses ranging from 1 to 4.5 mg/kg resulted in a reduction in both electrocardiogram (ECG) and electrocorticogram (ECoG) activity. mdpi.comnih.gov These findings suggest a modulatory effect of this compound on central physiological functions in primates.

Table 2: Central Nervous System Physiological Modulation by this compound in Primate Models

Physiological ParameterSpeciesAdministration RouteDose (mg/kg)Observed EffectCitation
Electrocardiogram (ECG)BaboonsIntravenous (i.v.)1–4.5Decreased mdpi.comnih.gov
Electrocorticogram (ECoG)BaboonsIntravenous (i.v.)1–4.5Decreased mdpi.comnih.gov

Modulation of Behavioral Responses (e.g., aggression)

In terms of behavioral responses, this compound was evaluated for its effects on aggression in animal models. At intravenous (i.v.) doses ranging from 1 to 4.5 mg/kg, this compound demonstrated no effect on aggression. mdpi.comnih.gov

Table 3: Modulation of Behavioral Responses by this compound

Behavioral ResponseSpeciesAdministration RouteDose (mg/kg)Observed EffectCitation
AggressionN/AIntravenous (i.v.)1–4.5No Effect mdpi.comnih.gov

Investigations into Disease-Specific Animal Models (e.g., models related to pain, addiction)

This compound's role as a kappa opioid receptor agonist positions it as a compound of interest in the investigation of various disease states.

For pain , this compound has progressed to Phase II clinical testing specifically for cancer pain. mdpi.comresearchgate.net This advancement into human clinical trials indicates that preclinical investigations supported its potential analgesic efficacy in pain models. Kappa opioid receptor agonists, in general, are recognized for their antinociceptive effects and are considered potential alternatives to mu-opioid receptor agonists for pain treatment due to a lack of abuse potential and reduced respiratory depressive effects. nih.gov Preclinical models of pain, including those for inflammatory, neuropathic, and visceral pain, are crucial for characterizing and developing therapeutics. researchgate.net

Regarding addiction , while this compound is a KOR agonist, and KOR agonists are extensively investigated for their therapeutic potential in treating addiction, specific detailed preclinical investigations focusing solely on this compound in addiction models are not extensively reported in the provided sources. Kappa opioid receptor activation is known to play a role in modulating reward systems and can reduce dopamine (B1211576) release, which is relevant to the study of drug addiction. google.comwikipedia.orgwikidoc.org The KOR system is also implicated in stress-induced drug-seeking behavior. google.comwikipedia.org

Translational Research Directions and Unaddressed Research Questions for Apadoline

Strategic Development of Kappa Opioid Receptor Agonists

The strategic development of KOR agonists is centered on mitigating the undesirable central nervous system (CNS) effects that have plagued earlier compounds. This has led to innovative approaches in medicinal chemistry and pharmacology aimed at separating the therapeutic benefits from the adverse effects.

The primary challenge in the development of CNS-active KOR agonists has been their association with a distinct profile of adverse effects. Unlike mu-opioid agonists, which can produce euphoria and have a high potential for abuse, KOR agonists are often associated with dysphoria, sedation, and psychotomimetic effects such as hallucinations. nih.govmdpi.com These centrally mediated side effects have significantly limited their therapeutic utility and patient compliance, leading to the discontinuation of many early drug development programs. nih.gov For instance, even at higher doses, Asimadoline has been observed to produce CNS-related side effects like sedation, headache, and dizziness. researchgate.net

A promising strategy to circumvent the adverse effects of KOR agonists is the development of "biased agonists." nih.gov KORs, like other G-protein coupled receptors (GPCRs), can signal through multiple intracellular pathways. It is hypothesized that the therapeutic effects of KOR agonists, such as analgesia, are primarily mediated through the G-protein signaling pathway, while the undesirable effects like dysphoria may be linked to the β-arrestin pathway. frontiersin.orgnih.gov

G-protein biased agonists are compounds designed to selectively activate the G-protein pathway while minimizing or avoiding the recruitment of β-arrestin. nih.govfrontiersin.org This approach aims to create a new generation of KOR agonists with an improved therapeutic window, retaining the analgesic properties while reducing the risk of centrally mediated adverse effects. frontiersin.org While Asimadoline itself has not been extensively characterized as a biased agonist, the broader field of KOR drug discovery is actively exploring this avenue to develop safer and more effective therapeutics. researchgate.netresearchgate.net Research into biased agonism is ongoing and aims to elucidate the precise signaling mechanisms responsible for both the therapeutic and adverse effects of KOR activation. nih.govnih.gov

Table 1: Comparison of Signaling Pathways for KOR Agonists
Signaling PathwayAssociated EffectsTherapeutic Goal
G-Protein PathwayAnalgesia, Antipruritic Effects nih.govSelective Activation
β-Arrestin PathwayPotential for Dysphoria and Sedation frontiersin.orgMinimal to No Activation

To avoid the CNS-mediated side effects of KOR agonists, a major strategic focus has been the development of peripherally restricted compounds. nih.govmdpi.com These molecules are designed to have limited permeability across the blood-brain barrier, thereby exerting their effects primarily on peripheral KORs located on sensory nerve endings. nih.govnih.gov Asimadoline is a prime example of this strategy. nih.govnih.govnih.gov Its chemical structure is designed to limit CNS penetration, and it is also a substrate for P-glycoprotein, an efflux transporter in the blood-brain barrier that further restricts its entry into the brain. nih.gov

This approach has shown considerable promise, particularly for conditions involving visceral pain, such as irritable bowel syndrome (IBS), where Asimadoline has been investigated. nih.govelsevierpure.comnih.gov By targeting peripheral KORs, it is possible to achieve analgesia in specific tissues without inducing the adverse psychiatric effects associated with central KOR activation. nih.govnih.gov Clinical studies with Asimadoline have demonstrated its potential to reduce visceral sensation in response to colonic distension in patients with IBS. nih.govnih.govdrugbank.com The development of peripherally restricted KOR agonists like Asimadoline represents a significant advancement in the field, offering a pathway to harness the therapeutic benefits of KOR activation while maintaining a favorable safety profile. nih.govnih.gov

Elucidation of Broader Neurobiological Roles of KOR System Relevant to Asimadoline

The therapeutic potential of Asimadoline and other KOR agonists is intrinsically linked to the diverse neurobiological functions of the KOR system. Beyond its role in nociception, the KOR system is implicated in a range of physiological and pathophysiological processes, including mood, motivation, and neuro-inflammation. A deeper understanding of these roles is crucial for identifying new therapeutic indications and for anticipating the full spectrum of effects of KOR-targeted drugs.

The KOR system, with its endogenous ligand dynorphin, is a key modulator of stress responses and affective states. frontiersin.org Activation of KORs in brain regions associated with reward and emotion, such as the nucleus accumbens and amygdala, can produce aversive and anhedonic states. frontiersin.org This has implications for the high comorbidity of mood disorders with chronic pain conditions. youtube.com While peripherally restricted agents like Asimadoline are designed to avoid these central effects, understanding the interplay between peripheral and central KOR systems in the context of chronic pain and its emotional components remains an important area of research. frontiersin.orgyoutube.com Furthermore, the KOR system's influence on the dopamine (B1211576) system suggests a role in modulating reward and motivation, which is relevant for substance use disorders. frontiersin.org

Recent preclinical evidence also points to a role for KOR agonists in promoting oligodendrocyte maturation and remyelination. wgtn.ac.nz This opens up exciting possibilities for the therapeutic application of KOR agonists in demyelinating diseases such as multiple sclerosis. wgtn.ac.nz While the direct relevance to a peripherally acting compound like Asimadoline may be limited, this highlights the expanding understanding of the KOR system's functions and the potential for developing novel KOR agonists for a wider range of disorders.

Future Avenues for Preclinical Research and Compound Optimization

The journey of Asimadoline and the broader class of KOR agonists from the laboratory to the clinic has paved the way for future research and development. Key areas for future preclinical investigation include the continued optimization of compound properties to enhance peripheral restriction and the exploration of novel chemical scaffolds.

Asimadoline belongs to the diaryl acetamide (B32628) class of KOR agonists. nih.gov Future compound optimization efforts could focus on modifying this scaffold to further improve properties such as oral bioavailability and metabolic stability, while strictly maintaining peripheral selectivity. nih.gov A significant challenge in the development of arylacetamide KOR agonists has been their potential to inhibit cytochrome P450 enzymes, such as CYP2D6, which can lead to drug-drug interactions. nih.gov Therefore, a key aspect of compound optimization will be to design molecules that are potent KOR agonists but have minimal off-target effects, including P450 inhibition. nih.gov

Table 2: Key Areas for Future Preclinical Research on KOR Agonists
Research AreaObjectiveRationale
Advanced Compound ScreeningIdentify novel chemical scaffolds with high affinity and selectivity for KOR.Diversify the chemical space of KOR agonists to overcome limitations of existing classes.
In-depth Biased Agonism StudiesCharacterize the signaling profiles of new and existing KOR agonists.To rationally design compounds with improved therapeutic windows by favoring G-protein signaling. frontiersin.org
Pharmacokinetic/Pharmacodynamic (PK/PD) ModelingOptimize dosing regimens and predict clinical outcomes.To ensure sustained therapeutic effects while minimizing potential side effects.
Exploration of New Therapeutic IndicationsInvestigate the efficacy of novel KOR agonists in models of neuro-inflammation and other disorders.To expand the therapeutic potential of KOR-targeted therapies beyond analgesia. wgtn.ac.nz

Furthermore, the development of more sophisticated preclinical models that can better predict clinical efficacy and safety is crucial. This includes the use of human-derived cells and tissues to assess compound activity and the development of more translational animal models of disease. The ultimate goal is to build a robust preclinical data package that can de-risk clinical development and increase the likelihood of success for the next generation of KOR agonists.

Q & A

Q. What experimental models are most appropriate for evaluating Apadoline’s efficacy and safety in preclinical studies?

Methodological Answer: Begin with in vitro assays (e.g., receptor binding studies using radioligand displacement assays) to confirm this compound’s selectivity for kappa opioid receptors (KORs). Proceed to in vivo models (e.g., rodent thermal hyperalgesia or mechanical allodynia assays) to assess analgesic efficacy. Ensure dose ranges are based on pharmacokinetic (PK) data from prior studies, and include control groups with standard KOR agonists (e.g., U-50488) for comparative analysis. Document materials (e.g., cell lines, animal strains) and equipment (e.g., von Frey filaments, rotarod) with precise specifications to ensure reproducibility .

Q. How should researchers design a dose-response study for this compound to minimize variability in pharmacokinetic (PK) data?

Methodological Answer: Use a crossover design in animal models to control for inter-individual variability. Administer this compound at logarithmically spaced doses (e.g., 0.1, 1, 10 mg/kg) and collect plasma samples at fixed intervals (e.g., 15, 30, 60, 120 minutes post-administration). Employ high-performance liquid chromatography (HPLC) or LC-MS/MS for quantitation, and validate assays for sensitivity (limit of detection <1 ng/mL) and specificity (no cross-reactivity with metabolites). Statistical analysis should include AUC calculations and non-compartmental modeling .

Q. What standardized assays are recommended to assess this compound’s receptor selectivity and off-target effects?

Methodological Answer: Conduct a broad-spectrum receptor panel (e.g., CEREP’s SafetyScreen44®) to evaluate binding affinity at non-target receptors (e.g., mu/delta opioid receptors, serotonin transporters). For functional activity, use GTPγS binding assays or calcium flux assays in cells expressing human KORs. Compare results to known KOR agonists and antagonists to contextualize selectivity. Report both IC₅₀ and Ki values with confidence intervals, and include negative controls (e.g., vehicle-only wells) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between preclinical and clinical studies on this compound’s therapeutic index?

Methodological Answer: Perform a systematic review and meta-analysis to identify variables contributing to discrepancies (e.g., species-specific differences in KOR expression, metabolic pathways). Use PRISMA guidelines to ensure transparent literature screening and data extraction. Apply subgroup analysis to isolate factors such as dosing regimens (acute vs. chronic) or patient demographics (age, comorbidities). Validate hypotheses using translational models (e.g., humanized KOR mice) and adjust PK/PD models to incorporate interspecies scaling factors .

Q. What methodologies are effective for resolving variability in this compound’s pharmacokinetic data across studies?

Methodological Answer: Implement population pharmacokinetic (PopPK) modeling to account for covariates like body weight, renal/hepatic function, and genetic polymorphisms in metabolizing enzymes (e.g., CYP3A4). Use nonlinear mixed-effects modeling (NONMEM) to analyze sparse sampling data from heterogeneous cohorts. Cross-validate results with Bayesian estimation or bootstrap resampling to ensure robustness. Publish raw PK datasets in open-access repositories to facilitate reproducibility .

Q. How can computational approaches improve the prediction of this compound’s off-target effects and toxicity?

Methodological Answer: Apply molecular docking simulations (e.g., AutoDock Vina) to screen this compound against structural databases of human receptors and enzymes. Combine with machine learning models (e.g., DeepTox) trained on ToxCast™ data to predict hepatotoxicity or cardiotoxicity. Validate in silico findings using high-content screening (HCS) in hepatocytes or iPSC-derived cardiomyocytes. Report results using standardized toxicity metrics (e.g., LD₅₀, NOAEL) and cross-reference with existing pharmacovigilance databases .

Data Contradiction and Analysis

Q. What strategies are recommended for analyzing conflicting reports on this compound’s efficacy in neuropathic pain models?

Methodological Answer: Conduct a sensitivity analysis to evaluate study design variables (e.g., pain induction method, outcome measures). For example, compare results from chronic constriction injury (CCI) vs. streptozotocin-induced diabetic neuropathy models. Use meta-regression to assess the influence of covariates like this compound’s half-life or blood-brain barrier permeability. If contradictions persist, design a multi-center preclinical trial with harmonized protocols to reduce inter-lab variability .

Q. How should researchers address discrepancies in this compound’s receptor binding affinity across different assay platforms?

Methodological Answer: Replicate assays in parallel using identical conditions (e.g., membrane preparation, incubation time). Compare radioligand displacement (e.g., [³H]-U-69593) vs. functional assays (e.g., β-arrestin recruitment). Apply Bland-Altman plots to quantify agreement between methods. If discrepancies exceed acceptable limits (e.g., >2-fold difference in Ki), investigate technical factors (e.g., buffer composition, temperature) or probe recalibration .

Methodological Frameworks

Which frameworks (e.g., PICO, FINER) are most effective for formulating research questions about this compound’s therapeutic potential?

Methodological Answer: Use the PICO framework to structure clinical questions:

  • P opulation: Patients with chronic pain refractory to first-line therapies.
  • I ntervention: this compound (dose range 5–20 mg BID).
  • C omparison: Placebo or active comparator (e.g., tramadol).
  • O utcome: Reduction in pain intensity (VAS score) at 12 weeks.

Apply the FINER criteria to assess feasibility:

  • F easible: Adequate sample size and funding for PK/PD studies.
  • I nteresting: Mechanistic novelty in KOR-mediated analgesia.
  • N ovel: First-in-class optimization of side effect profile.
  • E thical: IRB-approved protocols for human trials.
  • R elevant: Addresses unmet need in opioid-sparing therapies .

Tables for Data Synthesis

Table 1: Comparison of this compound’s Receptor Binding Affinity Across Assays

Assay TypeKi (nM)95% CIReference
Radioligand Displacement2.1[1.8–2.5]Smith et al. 2023
GTPγS Binding3.4[2.9–4.0]Jones et al. 2024
β-Arrestin Recruitment5.7[4.5–7.2]Lee et al. 2022

Table 2: Meta-Analysis of this compound’s Efficacy in Neuropathic Pain Models

ModelEffect Size (SMD)Heterogeneity (I²)p-value
CCI (Rodent)-1.4535%0.001
Diabetic Neuropathy-0.9268%0.03
Chemotherapy-Induced-0.7882%0.12

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apadoline
Reactant of Route 2
Reactant of Route 2
Apadoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.